molecular formula C19H21ClFN3O3 B2970901 N'-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953006-93-4

N'-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2970901
CAS No.: 953006-93-4
M. Wt: 393.84
InChI Key: QNAGUTFBQJTYTP-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic diamide compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 3-chloro-4-fluorophenyl group and a piperidine moiety modified with a furan-2-ylmethyl substituent, linked by an ethanediamide (oxalamide) backbone. The oxalamide group is known to enhance hydrogen-bonding capacity and influence molecular conformation, which can be critical for target binding . Compounds with similar structural features, such as the oxalamide linker and substituted phenyl rings, have demonstrated a range of biological activities in research settings, suggesting this compound's potential as a scaffold for developing novel therapeutic agents . Research on analogous molecules indicates potential for investigative applications in oncology. Related diamide compounds have shown cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with studies suggesting mechanisms like the induction of apoptosis and inhibition of cell proliferation . Furthermore, the presence of a piperidine ring, as seen in structurally similar molecules like N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, is a common feature in many bioactive molecules and can contribute to improved pharmacokinetic properties . This reagent is provided for in vitro studies exclusively. It is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3/c20-16-10-14(3-4-17(16)21)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAGUTFBQJTYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a phenyl ring, often using reagents such as thionyl chloride and fluorine gas under controlled conditions.

    Synthesis of the Furan Intermediate: The furan ring is typically synthesized through the cyclization of appropriate precursors, such as 2-furylmethanol, using acid catalysts.

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.

    Coupling Reactions: The final step involves coupling the intermediates using reagents like coupling agents (e.g., EDC, DCC) under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous ethanediamides and piperidine-based derivatives, focusing on structural modifications, molecular properties, and inferred pharmacological implications.

Heterocyclic Substitutions: Furan vs. Thiophene
Compound Name Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound Furan-2-yl 3-Chloro-4-fluorophenyl C₂₀H₂₂ClFN₄O₂ 404.87
N-[(Thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide Thiophene-2-yl 2,2,2-Trifluoroethyl, Thiophen-2-yl C₁₅H₂₀F₃N₃O₂S 363.40

Key Differences :

  • Hydrophobicity : The trifluoroethyl group in increases lipophilicity, which may enhance blood-brain barrier penetration compared to the chloro-fluorophenyl group in the target compound.
Aromatic Substituent Variations
Compound Name Aromatic Group Additional Modifications Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound 3-Chloro-4-fluorophenyl Furan-2-ylmethyl C₂₀H₂₂ClFN₄O₂ 404.87
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide 4-(Trifluoromethoxy)phenyl Methylsulfanylbenzyl C₂₃H₂₆F₃N₃O₃S 481.53
N'-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide 3-Fluoro-4-methylphenyl Dimethylaminophenyl, Methylpiperazinyl C₂₄H₃₂FN₅O₂ 441.50

Key Differences :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-trifluoromethoxy group in is strongly electron-withdrawing, which may reduce metabolic stability compared to the chloro-fluorophenyl group in the target compound.
Piperidine Core Modifications
Compound Name Piperidine Substitution Additional Features Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound 1-[(Furan-2-yl)methyl]piperidin-4-yl Ethanediamide linker C₂₀H₂₂ClFN₄O₂ 404.87
N-(3-Chlorophenethyl)-4-nitrobenzamide Phenethylamine backbone Nitrobenzamide C₁₅H₁₃ClN₂O₃ 304.73
N-(1-(2-Phenylethyl)-4-piperidinyl)-N-phenylpropanamide (Fentanyl analog) 2-Phenylethyl-4-piperidinyl Propanamide C₂₃H₂₈N₂O 336.48

Key Differences :

  • Bioisosteric Replacements : The nitrobenzamide group in may act as a bioisostere for the ethanediamide moiety but introduces a nitro group, which is associated with toxicity risks.

Research Findings and Implications

  • Structural Activity Relationships (SAR) :
    • The furan-2-ylmethyl group in the target compound likely enhances binding to aromatic-rich pockets in target receptors, as seen in other furan-containing pharmaceuticals .
    • Chloro-fluorophenyl groups are associated with improved metabolic stability compared to trifluoromethoxy or nitro-substituted analogs .
  • Physicochemical Properties :
    • The target compound’s molecular weight (~405 g/mol) and logP (predicted ~2.5) align with Lipinski’s rule of five, suggesting favorable oral bioavailability .
    • Thiophene-substituted analogs (e.g., ) exhibit higher molecular polarizability, which may improve membrane permeability but reduce selectivity.

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide, also referred to by its chemical structure, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's molecular formula is C21H24ClFN3OC_{21}H_{24}ClFN_3O, with a molecular weight of approximately 372.8 g/mol. It features a piperidine core substituted with a furan moiety and halogenated phenyl groups, which are known to influence its biological activity.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Anticancer Activity : Some studies have shown that piperidine derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases and modulation of apoptotic factors .
  • Cholinesterase Inhibition : Certain derivatives have demonstrated the ability to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

Activity Type Description References
Anticancer Induces apoptosis in cancer cell lines; potential as an anticancer agent.
Cholinesterase Inhibition Compounds show promise in treating Alzheimer's disease through dual cholinesterase inhibition.
Neuroprotective Effects Potential neuroprotective effects observed in preclinical models.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study involving piperidine derivatives showed that certain compounds exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . The mechanism was linked to the compound's ability to induce cell cycle arrest and apoptosis.
  • Neurodegenerative Disease Models :
    • Research on similar piperidine structures indicated significant inhibition of acetylcholinesterase activity, suggesting potential applications in Alzheimer's treatment . The compounds were found to enhance cognitive function in animal models.
  • Structure-Activity Relationship (SAR) :
    • Detailed SAR studies have revealed that modifications on the piperidine ring and the introduction of halogen atoms significantly affect biological activity, enhancing potency against targeted enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide, and how can purity (>95%) be ensured?

  • Methodology :

  • Step 1 : Synthesize the furan-2-ylmethyl-piperidine intermediate via reductive amination using sodium triacetoxyborohydride (STAB) in dichloroethane .
  • Step 2 : Couple the intermediate with 3-chloro-4-fluoroaniline via amidation using EDCI/HOBt in anhydrous DMF .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. How do the furan and piperidine moieties influence the compound’s solubility and stability in aqueous buffers?

  • Methodology :

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and logP determination via octanol-water partitioning .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., furan ring oxidation) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the piperidine and furan groups .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]+ and fragment patterns .
  • FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-chloro-4-fluorophenyl group in target binding?

  • Methodology :

  • Analog Synthesis : Replace the chloro-fluoro substituents with -H, -CH₃, or -OCH₃ and compare binding affinities via surface plasmon resonance (SPR) .
  • Computational Docking : Use AutoDock Vina to model interactions with hypothetical targets (e.g., kinase ATP pockets), focusing on halogen-bonding with the 4-fluorine .

Q. What experimental strategies resolve contradictions in reported bioactivity data across cell-based assays?

  • Methodology :

  • Assay Standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects. Include positive controls (e.g., staurosporine for apoptosis) .
  • Data Normalization : Express IC₅₀ values relative to intracellular ATP levels (CellTiter-Glo assay) to account for metabolic variability .

Q. How can in silico models predict metabolic liabilities of the furan-piperidine scaffold?

  • Methodology :

  • Metabolite Prediction : Use GLORYx or SyGMa software to simulate Phase I/II metabolism, focusing on furan ring epoxidation or piperidine N-dealkylation .
  • CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® kits) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis (>10 g)?

  • Methodology :

  • Process Optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, stoichiometry) for consistent yield .
  • Quality Control : Implement in-line FTIR for real-time monitoring of intermediate formation .

Key Considerations for Researchers

  • Contradictory Data : Discrepancies in bioactivity may arise from assay conditions (e.g., serum proteins altering solubility). Always validate findings with orthogonal methods .
  • Advanced Purification : For chiral purity, use preparative SFC (supercritical fluid chromatography) with Chiralpak® columns .

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